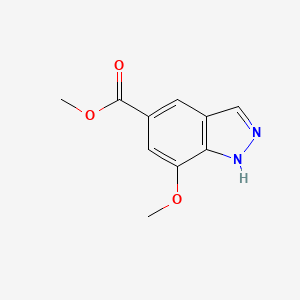

Methyl 7-methoxy-1H-indazole-5-carboxylate

Description

Methyl 7-methoxy-1H-indazole-5-carboxylate is a heterocyclic organic compound featuring an indazole core substituted with a methoxy group at position 7 and a methyl ester at position 5. Indazoles are bicyclic structures with two adjacent nitrogen atoms in the aromatic ring, distinguishing them from indoles (which have one nitrogen atom). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry due to its reactivity and ability to participate in diverse functionalization reactions.

Properties

IUPAC Name |

methyl 7-methoxy-1H-indazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-8-4-6(10(13)15-2)3-7-5-11-12-9(7)8/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIYVZMILPWSNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1NN=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methoxy-1H-indazole-5-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 7-hydroxy-1H-indazole-5-carboxylate.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: 7-Hydroxy-1H-indazole-5-carboxylate

Reduction: 7-Methoxy-1H-indazole-5-methanol

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 7-methoxy-1H-indazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

Biology: The compound is studied for its interactions with biological targets such as enzymes and receptors, which can lead to the development of new therapeutic agents.

Materials Science: Indazole derivatives are used in the design of organic semiconductors and other advanced materials due to their unique electronic properties.

Agrochemicals: The compound can be used as a precursor for the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-1H-indazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation. The exact molecular targets and pathways would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The biological and chemical properties of indazole derivatives are highly dependent on the position and nature of substituents. Below is a comparison with structurally related compounds:

Key Observations :

- Positional Isomerism : Moving the ester group from C5 to C7 (e.g., Methyl 5-chloro-1H-indazole-7-carboxylate) drastically alters electronic properties and steric accessibility .

- N-Methylation : Derivatives like Ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate exhibit improved metabolic stability due to reduced susceptibility to oxidative metabolism .

Physical and Chemical Properties

Data from related compounds provide insights into expected properties:

Notes:

Biological Activity

Methyl 7-methoxy-1H-indazole-5-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its potential applications in antimicrobial and anticancer therapies, as well as its mechanism of action.

Chemical Structure and Properties

This compound features an indazole core with a methoxy group and a carboxylate functional group. These structural elements are crucial for its biological activity, influencing how the compound interacts with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its ability to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The presence of the methoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has shown inhibitory effects on specific cancer cell lines, indicating its ability to induce apoptosis (programmed cell death) in malignant cells.

Case Study: Inhibition of K562 Cell Line

In a study investigating the compound's effects on the K562 cell line (a model for chronic myeloid leukemia), this compound demonstrated an IC50 value of approximately 5.15 µM, indicating effective inhibition of cell proliferation. The compound was found to influence apoptosis pathways by modulating proteins such as p53 and Bcl-2, leading to increased expression of pro-apoptotic factors like Bax while reducing anti-apoptotic signals .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. It inhibits enzymes involved in inflammatory processes, such as human neutrophil elastase, which may contribute to its therapeutic effects in conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes, inhibiting their activity and altering metabolic pathways.

- Cell Signaling Modulation : It influences key signaling pathways involved in cell survival and apoptosis, particularly the p53/MDM2 pathway.

- Receptor Interaction : Ongoing research is exploring how this compound interacts with cellular receptors, which could elucidate additional therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| Methyl 7-bromo-6-methoxy-1H-indazole-3-carboxylate | C10H9BrN2O3 | Antimicrobial properties |

| Methyl 5-methoxyindole-3-carboxylate | C11H13NO3 | Neuroprotective effects |

| Methyl indole-3-acetate | C10H11NO2 | Plant growth regulation |

This compound stands out due to its specific methoxy substitution pattern and carboxylic acid functionality, which confer distinct biological activities compared to other similar compounds.

Future Directions in Research

The promising biological activities of this compound warrant further investigation. Future research could focus on:

- Synthesis of Derivatives : Exploring modifications to enhance potency or selectivity against specific targets.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating detailed mechanisms underlying its anticancer and anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.